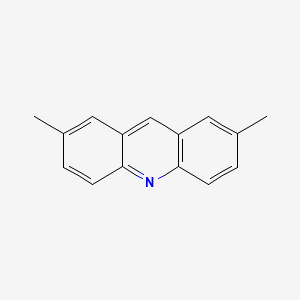

2,7-Dimethylacridine

Description

Overview of Acridine (B1665455) Chemistry in Advanced Research

Acridine, a nitrogen-containing heterocyclic compound with the chemical formula C₁₃H₉N, consists of two benzene (B151609) rings fused to a central pyridine (B92270) ring. wikipedia.orgresearchgate.net This planar, aromatic structure is the cornerstone of a class of compounds that have garnered significant attention in various scientific disciplines. wikipedia.orgchemistryviews.org Initially isolated from coal tar in 1870, acridines have evolved from their early use as dyes to becoming integral components in advanced research. wikipedia.orgnih.gov

The unique electronic properties and planar nature of the acridine core allow it to intercalate into DNA, a characteristic that has been extensively explored in the development of anticancer agents and fluorescent probes for biological imaging. ontosight.ainih.govrsc.org The ability to modify the acridine scaffold at various positions allows for the fine-tuning of its photophysical and biological properties, leading to the synthesis of a vast library of derivatives with tailored functions. chemistryviews.orgnih.gov

In contemporary research, acridine derivatives are investigated for their potential in a wide array of applications, including:

Materials Science: As building blocks for organic light-emitting diodes (OLEDs), fluorescent materials, and dyes. ontosight.aimdpi.com

Pharmaceuticals: As scaffolds for antitumor, antimalarial, antibacterial, and antiviral agents. ontosight.airsc.orgresearchgate.net

Biotechnology: As fluorescent probes for nucleic acid detection, imaging, and sensing of cytoplasmic pH changes. ontosight.aiwikipedia.org

The synthesis of acridine derivatives has also been a subject of intense research, with numerous methods developed to construct the tricyclic core and introduce various functional groups. Classic methods like the Bernthsen acridine synthesis, which involves the condensation of diphenylamine (B1679370) with a carboxylic acid, have been refined and supplemented by modern, more efficient synthetic strategies. wikipedia.orgnih.gov Recent advancements include modular approaches that allow for the creation of diverse and complex acridine structures, further expanding their potential applications. chemistryviews.org

Significance of Dimethylation in Acridine Core Modifications

The introduction of methyl groups, a process known as methylation, onto the acridine core is a key strategy for modifying the compound's properties. The position and number of these methyl groups can have a profound impact on the molecule's electronic structure, solubility, steric hindrance, and biological activity. nih.govmdpi.com

In the case of 2,7-Dimethylacridine, the methyl groups are positioned symmetrically on the outer benzene rings. This specific substitution pattern offers several advantages:

Enhanced Photophysical Properties: The presence of electron-donating methyl groups at the 2 and 7 positions can significantly influence the fluorescence properties of the acridine core. researchgate.net This can lead to increased fluorescence quantum yields and shifts in the emission spectra, making these compounds valuable as fluorescent probes and in the development of optoelectronic materials. researchgate.netmdpi.com For instance, the introduction of methyl groups at these positions has been shown to be effective in increasing the chemiluminescence intensities of certain acridine derivatives. researchgate.net

Modulation of Biological Activity: Methylation can alter the way an acridine derivative interacts with biological targets like DNA and proteins. The steric bulk of the methyl groups can influence the mode and strength of DNA intercalation. mdpi.com Furthermore, methylation can impact the compound's lipophilicity, which in turn affects its ability to cross cell membranes.

Influence on Chemical Reactivity: The methyl groups can influence the reactivity of the acridine ring system. For example, they can direct further electrophilic substitution reactions to specific positions on the molecule.

The strategic placement of methyl groups, as seen in this compound, exemplifies a fundamental principle in medicinal and materials chemistry: small structural modifications can lead to significant changes in function. This allows for the rational design of acridine derivatives with optimized properties for specific applications.

Historical and Current Research Trajectories of this compound

The research journey of this compound and its derivatives is closely linked to the broader exploration of acridine chemistry. While the parent acridine was discovered in the late 19th century, the systematic investigation of its substituted derivatives, including this compound, gained momentum in the 20th century, particularly with the discovery of the biological activities of acridine compounds.

Historically, a significant focus of research on this compound derivatives has been on their use as dyes and fluorescent stains. A prominent example is Acridine Yellow, which is 3,6-diamino-2,7-dimethylacridine. wikipedia.org This compound has been used extensively in histology as a fluorescent stain and as a probe for measuring cytoplasmic pH. wikipedia.org Its ability to damage DNA also made it a tool for mutagenesis studies in microbiology. wikipedia.org

Current research on this compound and its derivatives has expanded into several cutting-edge areas:

Organic Electronics: The dimethylacridine core is being incorporated into larger molecular structures for applications in organic light-emitting diodes (OLEDs). The electron-donating nature of the dimethylacridine unit makes it a suitable component in donor-acceptor type molecules that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. mdpi.comresearchgate.net

Advanced Materials: Researchers are exploring the use of this compound derivatives in the synthesis of novel polymers. For instance, This compound-3,6-diamine (B1665462) has been used to create polyimides with high thermal stability. researchgate.net

Photocatalysis: The unique photophysical properties of acridinium (B8443388) salts derived from structures like this compound are being harnessed in the development of powerful photocatalysts for organic synthesis. chemistryviews.org

Chemosensors: The fluorescence of this compound derivatives can be quenched or enhanced in the presence of specific analytes, making them promising candidates for the development of chemosensors.

The ongoing research into this compound underscores its versatility as a molecular scaffold. From its historical roots as a dye to its current role in advanced materials and photocatalysis, this compound continues to be a subject of significant scientific inquiry.

Data Tables

Table 1: Physicochemical Properties of Selected Acridine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Acridine | 260-94-6 | C₁₃H₉N | 179.22 | Colorless to light yellow needles |

| This compound | 88844-42-2 | C₁₅H₁₃N | 207.27 | - |

| This compound-3,6-diamine (Acridine Yellow) | 92-26-2 | C₁₅H₁₅N₃ | 237.30 | Yellow to orange solid |

Data sourced from multiple chemical databases and research articles.

Table 2: Applications of this compound Derivatives in Research

| Derivative Class | Research Area | Specific Application | Key Findings |

| Dimethylacridine-based TADF emitters | Organic Electronics | Emitting layer in OLEDs | Can achieve high external quantum efficiencies. researchgate.net |

| Polyimides containing this compound | Materials Science | High-performance polymers | Exhibit excellent thermal stability. researchgate.net |

| Acridinium salts | Photocatalysis | Oxidative transformations | Possess extraordinary oxidative strength in their excited states. chemistryviews.org |

| Diamino-dimethylacridine derivatives | Biotechnology | Fluorescent probes | Used for staining and pH measurements. wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

88844-42-2 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2,7-dimethylacridine |

InChI |

InChI=1S/C15H13N/c1-10-3-5-14-12(7-10)9-13-8-11(2)4-6-15(13)16-14/h3-9H,1-2H3 |

InChI Key |

ITLFEIRERKXAAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC3=C(C=CC(=C3)C)N=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical and Contemporary Synthetic Routes to 2,7-Dimethylacridine

Methylation-Based Syntheses

A primary and straightforward conceptual approach to this compound involves the Bernthsen acridine (B1665455) synthesis. This classical method entails the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid catalyst, typically zinc chloride, at elevated temperatures. acs.org For the specific synthesis of this compound, the logical diarylamine precursor is di-p-tolylamine, which already possesses the required methyl groups at the desired positions. The condensation of di-p-tolylamine with a simple carboxylic acid like acetic acid would theoretically yield the 9-methyl-2,7-dimethylacridine, which could then be de-methylated at the 9-position if the unsubstituted acridine is the target. However, a more direct route to this compound would involve the reaction of di-p-tolylamine with formic acid or a derivative, which would introduce the final ring carbon without a substituent at the 9-position.

The reaction is typically carried out at high temperatures, often between 200-270 °C, for an extended period. acs.org The use of polyphosphoric acid (PPA) has been explored as an alternative to zinc chloride, sometimes allowing for lower reaction temperatures, though potentially with reduced yields. acs.org

Table 1: Typical Reaction Components for Bernthsen Synthesis of this compound

| Reactant/Reagent | Function | Exemplary Compound |

|---|---|---|

| Diarylamine | Acridine backbone precursor | Di-p-tolylamine |

| Carboxylic Acid | Source of the C-9 carbon | Formic Acid or Acetic Anhydride |

| Catalyst | Lewis acid promoter | Zinc Chloride or Polyphosphoric Acid |

Amination Strategies for Substituted Dimethylacridines

The construction of the this compound skeleton can also be envisioned through amination strategies, particularly those involving the formation of the central nitrogen-containing ring via C-N bond formation. A key strategy in this regard is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.org To synthesize the di-p-tolylamine precursor for the Bernthsen synthesis, one could employ an Ullmann condensation between p-toluidine (B81030) and p-iodotoluene.

Modern variations of the Ullmann condensation, often referred to as Ullmann-type reactions, may employ soluble copper catalysts with ligands, which can allow for milder reaction conditions compared to the traditional high-temperature protocol. wikipedia.org These reactions are fundamental in preparing the necessary diarylamine precursors for subsequent cyclization to the acridine core.

Oxidative Cyclization Approaches

Oxidative cyclization of appropriately substituted diphenylamine (B1679370) precursors presents another viable route to the acridine framework. This approach involves the formation of the central ring through an intramolecular C-C bond formation under oxidative conditions. For instance, a diphenylamine derivative with methyl groups at the 4 and 4' positions could undergo cyclization.

An example of an unexpected cyclization leading to acridine derivatives involves the copper-acetate-promoted reaction of tritylamines under an oxygen atmosphere. chemistryviews.org This reaction proceeds through C-H and C-N bond cleavage and subsequent cyclization. While not a direct synthesis of this compound from a simple diphenylamine, it highlights the potential of oxidative C-H activation and cyclization strategies in forming the acridine core. chemistryviews.org Photochemical methods have also been explored for the conversion of diphenylamines to carbazoles, a related heterocyclic system, suggesting that light-induced oxidative cyclization could be a potential, though less common, strategy for acridine synthesis. acs.org

Advanced Catalytic Methods in this compound Synthesis

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Method)

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules, and palladium-catalyzed cross-coupling reactions are at the forefront of these methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, is a highly efficient method for the formation of C-N bonds and the synthesis of diarylamines. This method could be employed to synthesize the di-p-tolylamine precursor under significantly milder conditions than the classical Ullmann condensation.

Furthermore, palladium catalysis can be directly utilized in the synthesis of the acridine ring system. For instance, a one-pot synthesis of substituted acridines has been achieved through the palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine. nih.gov This process involves a cyclization and tautomerization sequence to form the aromatic acridine core. While this specific example does not produce this compound, the principle could be adapted by starting with appropriately substituted diarylamines. The synthesis of acridone (B373769) derivatives, which can be precursors to acridines, has also been accomplished using polymer-supported palladium and scandium catalysts for arylic amination and subsequent intramolecular Friedel-Crafts acylation. acs.orgresearchgate.net

Table 2: Components of a Hypothetical Palladium-Catalyzed Synthesis of a this compound Precursor

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Electrophilic coupling partner | 4-Bromo-1-methylbenzene |

| Amine | Nucleophilic coupling partner | p-Toluidine |

| Palladium Catalyst | Promotes C-N bond formation | Pd(OAc)2 with a suitable phosphine (B1218219) ligand |

| Base | Activates the amine | Sodium tert-butoxide |

Photocatalytic Approaches (e.g., Minisci-Type Reaction)

Photocatalysis has emerged as a powerful strategy for the C-H functionalization of heteroaromatic compounds. The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated N-heterocycle, is a classic example of such a transformation. chim.it Traditionally, this reaction required harsh oxidative conditions. However, the advent of visible-light photoredox catalysis has enabled Minisci-type reactions to be carried out under much milder conditions. rsc.org

While a direct photocatalytic synthesis of the this compound ring is not commonly reported, this methodology is highly relevant for the late-stage functionalization of the acridine core. For instance, if this compound were to be further substituted, a photocatalytic Minisci-type reaction could be employed to introduce alkyl or other functional groups at specific positions on the heterocyclic ring. chim.it This approach is particularly valuable in medicinal chemistry for the rapid generation of analog libraries. The reaction typically utilizes a photocatalyst, such as an iridium or ruthenium complex, or an organic dye, which, upon irradiation with visible light, can generate the required radical species from a suitable precursor. ed.ac.uk

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for tailoring its chemical and physical properties for various applications. Synthetic strategies focus on introducing substituents at different positions of the acridine ring system, leading to a diverse range of derivatives, including halogenated, amino, dihydro, carboxylate, and carbonitrile forms.

Halogenated Derivatives

Halogenation of the acridine nucleus is a key method for creating intermediates that can be further modified through cross-coupling reactions. While direct halogenation of this compound can be achieved through electrophilic substitution, which typically occurs at the 2- and 7-positions, more complex strategies allow for the construction of specifically substituted halogenated acridines. pharmaguideline.com

A notable example is the synthesis of 2,7-dibromoacridine-9-carboxylic acid. This multi-step process begins with the reaction of bis(4-bromophenyl)amine (B36456) with oxalyl chloride to yield N-(4-bromophenyl)-5-bromoisatin. researchgate.net Subsequent treatment with potassium hydroxide (B78521) facilitates a ring-closure reaction, affording the target 2,7-dibromoacridine-9-carboxylic acid. researchgate.net This method builds the halogenated acridine core from acyclic precursors, ensuring precise placement of the bromo substituents.

Another identified halogenated derivative is 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, although specific synthetic details for this compound are not extensively documented in the reviewed literature. chemscene.com

Table 1: Synthesis of 2,7-Dibromoacridine-9-carboxylic Acid researchgate.net

| Step | Starting Material(s) | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Bis(4-bromophenyl)amine | Oxalyl chloride | N-(4-bromophenyl)-5-bromoisatin |

Amino-Substituted Derivatives (e.g., this compound-3,6-diamine)

Table 2: Physicochemical Properties of This compound-3,6-diamine (B1665462) guidechem.com

| Property | Value |

|---|---|

| CAS Number | 92-26-2 |

| Molecular Formula | C₁₅H₁₅N₃ |

Dihydroacridine Forms (e.g., 9,10-Dihydro-2,7-dimethylacridine-3,6-diamine)

The reduction of the central aromatic ring of acridine yields 9,10-dihydroacridines, also known as acridans. These non-planar, flexible structures have distinct electronic properties compared to their aromatic counterparts.

Several methods exist for the synthesis of the dihydroacridine core. One approach involves the synthesis of 9,10-dihydro-9,9-dimethylacridine from an acetone-diphenylamine condensate at high temperatures. Another versatile method is the reduction of a 9-acridone derivative. For example, 10-benzyl-9-acridones can be reduced with sodium borohydride (B1222165) (NaBH₄) to furnish the corresponding 10-benzyl-9,10-dihydroacridine (B8653648) derivatives in high yields (88-96%). researchgate.net

Furthermore, 9-substituted-9,10-dihydroacridines can be prepared via nucleophilic addition to the acridine ring. The reaction of acridine with dialkyl phosphonates under solvent-free conditions at 75–80°C directly yields 9-phosphoryl-9,10-dihydroacridines in 85–95% yields. nih.gov These can then be oxidized to the aromatic 9-phosphorylacridines if desired. nih.gov While the specific synthesis for 9,10-Dihydro-2,7-dimethylacridine-3,6-diamine is not detailed in the available literature, these general methodologies illustrate viable routes to the dihydroacridine scaffold.

Table 3: General Methods for Dihydroacridine Synthesis

| Precursor Type | Reagent(s) | Product Type | Yield | Reference |

|---|---|---|---|---|

| 10-Benzyl-9-acridone | NaBH₄ | 10-Benzyl-9,10-dihydroacridine | 88-96% | researchgate.net |

Carboxylate and Carbonitrile Derivatives

The introduction of carboxylate and carbonitrile functionalities, particularly at the 9-position, is a common strategy for producing acridine-based building blocks.

The Bernthsen acridine synthesis is a classical and effective method for creating 9-substituted acridines. wikipedia.orgnih.gov This reaction involves the condensation of a diarylamine with a carboxylic acid at high temperatures (200–270 °C) using a Lewis acid catalyst like zinc chloride. wikipedia.orgcambridge.org For instance, reacting di-p-tolylamine (bis(4-methylphenyl)amine) with a suitable dicarboxylic acid or its derivative could theoretically be employed to generate a this compound with a carboxylate-containing substituent at the 9-position.

A more direct route to a carboxylated acridine is demonstrated by the synthesis of 2,7-dibromoacridine-9-carboxylic acid, as previously described. researchgate.net This method involves building the acridine ring from precursors already containing the functionalities that will become the carboxyl group.

Regarding carbonitrile derivatives, a common strategy for their synthesis involves the nucleophilic substitution of a suitable leaving group at the 9-position of the acridine ring with a cyanide salt. The 9-position is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. pharmaguideline.com This pathway often starts from 9-chloroacridine, which can be prepared from the corresponding acridone.

Table 4: Key Synthetic Reactions for Acridine Functionalization

| Reaction Name/Type | Precursors | Reagent(s) | Product Functionality | Reference |

|---|---|---|---|---|

| Bernthsen Synthesis | Diarylamine, Carboxylic Acid | Zinc Chloride | 9-Alkyl/Aryl/etc. | wikipedia.orgnih.govcambridge.org |

| From Isatin Derivative | N-(4-bromophenyl)-5-bromoisatin | Potassium Hydroxide | 9-Carboxylic Acid | researchgate.net |

Spectroscopic Characterization and Elucidation of Electronic Structures

Advanced Spectroscopic Techniques for Structural Confirmation

The precise molecular structure of 2,7-dimethylacridine is confirmed using a combination of advanced spectroscopic methods, each providing unique insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. For this compound, due to the molecule's symmetry, specific patterns of chemical shifts are observed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The symmetry of the molecule means that protons in equivalent positions (e.g., C1 and C8, C3 and C6, C4 and C5) will have the same chemical shift. The methyl protons at positions 2 and 7 will appear as a sharp singlet, typically in the upfield region for aromatic methyl groups. The aromatic protons will appear as a set of multiplets in the downfield region, characteristic of acridine (B1665455) ring systems.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. Due to symmetry, the 15 carbon atoms of this compound will give rise to a smaller number of signals. The two methyl carbons will produce a single signal in the high-field (lower ppm) region. The aromatic and heterocyclic carbons will appear at lower fields (higher ppm), with quaternary carbons (those not bonded to hydrogen, such as C2, C7, C4a, C5a, C8a, C9a, and C9) typically showing weaker signals.

Detailed, experimentally verified NMR data for the parent this compound is not widely available in published literature, which more commonly focuses on its derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by several key absorption bands.

Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and heterocyclic rings give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. The presence of the methyl groups is confirmed by C-H stretching vibrations around 2950-2850 cm⁻¹ and C-H bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. The region below 900 cm⁻¹, known as the fingerprint region, contains complex bands arising from C-H out-of-plane bending, which are unique to the substitution pattern of the acridine ring.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (Methyl) | 2950-2850 |

| Aromatic C=C/C=N Stretch | 1600-1400 |

| Methyl C-H Bend | ~1450 and ~1375 |

| Aromatic C-H Out-of-Plane Bend | < 900 |

This table represents expected absorption regions based on general principles of IR spectroscopy for aromatic and heterocyclic compounds.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on fragmentation patterns.

For this compound (C₁₅H₁₃N), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 207.27. High-resolution mass spectrometry would allow for the determination of the exact mass and confirmation of the molecular formula. The fragmentation of the acridine ring is typically characterized by the loss of small, stable molecules. A common fragmentation pathway for methylated aromatic compounds involves the loss of a hydrogen radical to form a stable tropylium-like cation, resulting in an [M-1]⁺ peak. Further fragmentation might involve the loss of a methyl radical ([M-15]⁺) or the expulsion of HCN ([M-27]⁺) from the heterocyclic ring.

| Ion | m/z (approximate) | Description |

| [M]⁺ | 207 | Molecular Ion |

| [M-1]⁺ | 206 | Loss of a hydrogen radical |

| [M-15]⁺ | 192 | Loss of a methyl radical |

| [M-27]⁺ | 180 | Loss of HCN |

This table is based on predicted fragmentation patterns for acridine and its methylated derivatives.

Electronic Absorption and Emission Spectroscopy of this compound Systems

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule, providing insight into its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* transitions). The UV-Vis spectrum of acridine and its derivatives is characterized by highly structured absorption bands. For this compound, the spectrum is expected to be similar to that of the parent acridine but with slight red-shifts (bathochromic shifts) due to the electron-donating effect of the two methyl groups. These methyl groups perturb the π-electron system, slightly lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spectrum typically shows several absorption maxima (λ_max) corresponding to different electronic transitions within the conjugated system.

Specific experimental λ_max and molar absorptivity (ε) values for this compound are not readily found in the literature, with research often focused on more fluorescent derivatives like 3,6-diamino-2,7-dimethylacridine (Acridine Yellow).

Fluorescence and Photoluminescence Studies

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This compound, like many acridine derivatives, is expected to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, the molecule is promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon of lower energy (longer wavelength), a process known as fluorescence.

The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. The positions of the excitation and emission maxima, the fluorescence quantum yield (the efficiency of the fluorescence process), and the fluorescence lifetime are key parameters that characterize the photophysical behavior of the compound. The methyl substituents at the 2 and 7 positions are likely to influence these properties compared to the unsubstituted acridine molecule.

Detailed photoluminescence studies, including quantum yield and lifetime measurements, for the specific compound this compound are scarce in publicly available scientific databases.

Time-Resolved Photoluminescence (TRPL) Analysis

Time-resolved photoluminescence (TRPL) is a powerful technique used to investigate the excited-state dynamics of fluorescent molecules. By measuring the decay of luminescence intensity over time following pulsed excitation, one can determine the fluorescence lifetime (τ), a characteristic parameter that reflects the average time a molecule spends in the excited state before returning to the ground state. This lifetime is sensitive to various factors, including the molecule's structure and its interaction with the surrounding environment.

For acridine, the parent compound of this compound, the fluorescence lifetime has been a subject of study. The lifetime of the excited state can be influenced by factors such as the solvent environment and the presence of quenching agents. While specific TRPL data for this compound is not available, studies on acridine and its derivatives show that the fluorescence decay is often characterized by a multi-exponential behavior, suggesting the presence of different excited-state species or complex relaxation pathways. The methyl groups in the 2 and 7 positions of this compound are expected to influence the electronic distribution and, consequently, the excited-state lifetime compared to the unsubstituted acridine. These electron-donating groups may affect the rates of radiative and non-radiative decay processes.

Solvent Effects on Spectroscopic Properties

The spectroscopic properties of a molecule, such as its absorption and fluorescence spectra, can be significantly influenced by the surrounding solvent. This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited electronic states of the molecule. The polarity, polarizability, and hydrogen-bonding capabilities of the solvent can alter the energy gap between these states, leading to shifts in the spectral bands.

For acridine, studies have shown a noticeable solvent effect on its spectroscopic properties. An investigation of acridine in various solvents of differing polarities revealed shifts in both the absorption and fluorescence emission maxima. Generally, an increase in solvent polarity can lead to a red-shift (bathochromic shift) in the fluorescence spectrum if the excited state is more polar than the ground state. This is because a polar solvent will stabilize the more polar excited state to a greater extent, thus lowering its energy and the energy of the emitted photon.

The following table presents the absorption and fluorescence emission maxima for acridine in a range of solvents with varying polarities. This data illustrates the typical solvent-dependent spectral shifts observed for the acridine chromophore. It is anticipated that this compound would exhibit similar trends, although the magnitude of the shifts may differ due to the electronic perturbations of the methyl groups.

| Solvent | Absorption Maxima (λabs, nm) | Fluorescence Emission Maxima (λem, nm) |

|---|---|---|

| Carbon Tetrachloride | 353, 379 | 544, 575 |

| Dichloromethane | 353, 381 | 546, 576 |

| Propan-2-ol | 353, 384 | 541, 569 |

| Ethanol | 353, 380 | 546, 571 |

| Methanol | 353, 382 | 544, 585 |

| Acetonitrile | 353, 382 | 541, 571 |

| N,N-Dimethylformamide (DMF) | 353, 383 | 554, 581 |

Data for Acridine, the parent compound, is presented for illustrative purposes due to the lack of specific data for this compound. sphinxsai.com

The data for acridine shows that while the first absorption peak remains largely insensitive to solvent polarity, the second absorption peak and the fluorescence emission peaks exhibit noticeable shifts. sphinxsai.com The shifts in the fluorescence maxima, in particular, suggest changes in the electronic distribution upon excitation and varying degrees of interaction with the different solvent environments.

Photophysical Phenomena and Excited State Dynamics

Fundamental Photophysical Processes of 2,7-Dimethylacridine

The fundamental photophysical processes of this compound derivatives revolve around the absorption of photons, leading to an excited electronic state, and the subsequent de-excitation pathways. The efficiency and lifetime of the emissive decay (fluorescence) are key parameters defining its performance as a luminophore.

The fluorescence quantum yield (Φf or PLQY) quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For derivatives of this compound, particularly the widely studied 9,9-dimethylacridine (DMAC) core, the PLQY is highly dependent on the molecular structure and the surrounding environment.

In donor-acceptor (D-A) architectures, where the DMAC moiety serves as the electron donor, the PLQY can be very high. For instance, the archetypal TADF emitter DMAC-TRZ, which incorporates a triazine acceptor, exhibits a PLQY of 0.83 in neat films. mdpi.com However, integrating the DMAC unit into a polymer backbone, as in p-TPS-DMAC-TRZ, can lead to a decrease in PLQY to 0.29 in the solid state, though this value is still significant for TADF polymers. mdpi.com Doping the polymer into a host matrix like mCP can recover a high PLQY, reaching 0.62. mdpi.com

The introduction of specific functional groups or AIE-active moieties can also significantly influence the PLQY. Derivatives of 9,9-dimethylacridine substituted with tetraphenylethene or triphenylethene units demonstrate high fluorescence quantum yields of 26–53% in non-doped films and can reach up to 52–88% in doped films, showcasing the effect of aggregation on emission efficiency. nih.gov

Table 1: Selected Fluorescence Quantum Yields (PLQY) of this compound Derivatives

Compound Conditions PLQY (%) Reference DMAC-TRZ Neat Film 83 mdpi.com p-TPS-DMAC-TRZ Solid State 29 mdpi.com p-TPS-DMAC-TRZ in mCP (1%) Doped Film 62 mdpi.com Tetraphenylethene-substituted 9,9-dimethylacridines Non-doped Films 26-53 rsc.org Tetraphenylethene-substituted 9,9-dimethylacridines Doped Films 52-88 rsc.org TRZ-DDPAc Doped Film 79.7 researchgate.net

The excited-state lifetime is a critical parameter that describes the average time a molecule spends in the excited state before returning to the ground state. For TADF emitters, two distinct lifetime components are typically observed: a short-lived prompt fluorescence (τp) from the direct decay of singlet excitons, and a long-lived delayed fluorescence (τd) resulting from the up-conversion of triplet excitons. mdpi.com

In a polymer system incorporating a DMAC-TRZ unit (p-TPS-DMAC-TRZ), time-resolved photoluminescence at room temperature (298 K) in a thin film reveals a prompt fluorescence lifetime of 23.6 ns. mdpi.comnih.gov In addition, it shows a delayed component with lifetimes of 290 ns and 2.06 µs. mdpi.comnih.gov At a lower temperature of 77 K, the delayed component is significantly reduced, and the lifetimes are measured at 21.5 ns (prompt) and 180 ns (delayed), which is characteristic of the TADF mechanism being suppressed due to insufficient thermal energy for efficient RISC. mdpi.com

Derivatives with a D-A-D structure, such as TRZ-DDMAc, exhibit delayed fluorescence lifetimes in the microsecond range (e.g., 10.32 µs), confirming their TADF nature. researchgate.net The lifetime of the excited state is a key indicator of the underlying photophysical processes, with the presence of a delayed component in the absence of oxygen being a hallmark of TADF. mdpi.com

Table 2: Selected Excited State Lifetimes of this compound Derivatives

Compound Conditions Lifetime Component Lifetime Reference p-TPS-DMAC-TRZ Thin Film, 298 K Prompt (τp) 23.6 ns [1, 16] Delayed (τd) 290 ns [1, 16] 2.06 µs p-TPS-DMAC-TRZ Thin Film, 77 K Prompt (τp) 21.5 ns mdpi.com Delayed (τd) 180 ns p-TPS-DMAC-TRZ Toluene (N2 purged) Delayed (τd) up to 3.81 µs mdpi.com TRZ-DDMAc Not specified Delayed (τd) 10.32 µs researchgate.net TRZ-DDPAc Not specified Delayed (τd) 10.37 µs researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

TADF is a process that allows for the harvesting of non-emissive triplet excitons to generate light, theoretically enabling 100% internal quantum efficiency in organic light-emitting diodes (OLEDs) without the need for heavy metals. mdpi.comrsc.org This mechanism is particularly prominent in donor-acceptor molecules based on the this compound scaffold.

The core of the TADF mechanism is Reverse Intersystem Crossing (RISC), a process where triplet excitons are converted back into singlet excitons. mdpi.comacs.org This up-conversion is possible when the energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is very small (typically < 0.2 eV), allowing thermal energy at room temperature to facilitate the transition. rsc.org

The rate of this process (kRISC) is a critical parameter for efficient TADF. A high kRISC is desirable to compete effectively with non-radiative decay pathways of the triplet state. researchgate.net In molecules based on the 9,9-dimethylacridine (DMAC) donor, the RISC rate can be tuned. For example, in D-A-D type emitters, the molecular design directly influences the energy levels and thus the RISC efficiency. researchgate.net The process is often mediated by spin-vibronic coupling between a local-excited triplet state (³LE) and a charge-transfer triplet state (³CT), which in turn couples to the charge-transfer singlet state (¹CT). acs.orgd-nb.info Therefore, the efficiency of RISC depends not only on the S1-T1 gap but also on the energetic alignment of these intermediate charge-transfer and local-excited states. d-nb.info

The Donor-Acceptor (D-A) architecture is the most widely used design for achieving efficient TADF. acs.org In these systems, the 9,9-dimethylacridine (DMAC) unit typically serves as a potent electron donor. acs.orgmdpi.com The key design principle is to link the donor to an electron-accepting moiety in a way that leads to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgmdpi.com

Typically, the HOMO is localized on the DMAC donor, while the LUMO resides on the acceptor. acs.org A strongly twisted conformation between the donor and acceptor, often with a near-orthogonal dihedral angle, minimizes the overlap between these orbitals. acs.orgacs.org This separation reduces the exchange energy, resulting in a very small ΔEST, which is the prerequisite for efficient RISC. acs.orgmdpi.com

The choice of the acceptor and the linking topology significantly impacts the photophysical properties. For example, using a triazine acceptor with a DMAC donor (as in DMAC-TRZ) creates a highly efficient TADF emitter. acs.org Modifying the donor or acceptor strength can tune the emission color and the kRISC rate. acs.org Furthermore, interlocking the donor and acceptor moieties through C-C bonds instead of the more common C-N bonds has been explored as a strategy to increase steric hindrance, further enforce the twisted geometry, and reduce the ΔEST. mdpi.com V-shaped molecular arrangements that spatially separate the donor and acceptor also promote the electronic decoupling needed for efficient TADF. rsc.org

Aggregation-Induced Emission (AIE) and Aggregation-Induced Enhanced Emission (AIEE) Properties

Aggregation-Induced Emission (AIE) and Aggregation-Induced Enhanced Emission (AIEE) are photophysical phenomena where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect.

While the this compound core itself is not typically AIE-active, it can be incorporated into molecules that exhibit these properties. A successful strategy is to attach well-known AIE-active moieties, such as tetraphenylethene (TPE) or triphenylethene, to the 9,9-dimethylacridine framework. nih.gov The resulting compounds have been shown to be practically non-emissive in dilute solutions but become strong emitters in the aggregated state, with solid-state PLQYs reaching as high as 88% in doped films. nih.gov

The mechanism behind AIE/AIEE is generally attributed to the restriction of intramolecular motions (RIM), including rotations and vibrations, in the aggregated state. These motions act as non-radiative decay channels in solution, quenching fluorescence. When the molecules aggregate, these motions are physically hindered, which blocks the non-radiative pathways and forces the excited state to decay radiatively, thus "turning on" the fluorescence. mdpi.com

Derivatives of 2,7-di-tert-butyl-9,9-dimethylacridan have also been shown to exhibit aggregation-induced phosphorescence or exciplex emission, highlighting the diverse photophysical behaviors that can be accessed by modifying the acridine (B1665455) core and its environment. epa.govresearchgate.net Some acridine-1,8-dione derivatives have also been found to show appreciable AIEE behavior. researchgate.net This makes the acridine scaffold a versatile platform for developing advanced materials for applications like OLEDs, where high solid-state emission efficiency is crucial. nih.govnih.gov

Computational and Theoretical Analysis of Excited States

The photophysical behavior of this compound and its derivatives is intricately linked to the nature of its electronically excited states. Computational chemistry provides powerful tools to model these states and predict the dynamic processes that follow photoexcitation. Theoretical analyses, grounded in quantum mechanics, are essential for interpreting experimental observations and for the rational design of new molecules with tailored photophysical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. irjweb.comajchem-a.com It is widely applied to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com

In the context of this compound derivatives, DFT calculations are crucial for understanding their potential as components in organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). frontiersin.orgfrontiersin.org The 9,9-dimethylacridane (DMAc) group, the core of this compound, is recognized as a strong electron-donating unit. frontiersin.org DFT calculations can quantify this property by predicting its HOMO level. For example, in a donor-weak donor molecular design, a compound featuring the DMAc group was calculated to have a HOMO level of -5.73 eV, indicating its strong electron-rich character which is essential for achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. frontiersin.orgfrontiersin.org

The selection of the functional and basis set is critical for the accuracy of DFT results. ajchem-a.com Functionals such as B3LYP and MPW1B95, often paired with basis sets like 6-31G(d,p) or 6-31+g*, are commonly used to calculate the ground and excited-state geometries and energies of acridine-based TADF emitters. frontiersin.orgresearchgate.net These calculations allow for the estimation of HOMO and LUMO energy levels and their spatial distribution, providing insight into how molecular structure dictates electronic properties and facilitates the design of materials with efficient charge transfer characteristics. frontiersin.orgfrontiersin.orgresearchgate.net

| Parameter | Significance in DFT Analysis | Common Functionals/Basis Sets |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; a higher energy level corresponds to a stronger donor. frontiersin.org | B3LYP/6-31+g*, MPW1B95/6-31G(d,p) frontiersin.orgresearchgate.net |

| LUMO Energy | Indicates electron-accepting ability; a lower energy level corresponds to a stronger acceptor. | |

| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and is crucial for tuning the emission color and efficiency of OLED emitters. irjweb.comfrontiersin.org | Dependent on chosen functional and basis set. |

Marcus theory is a fundamental framework for describing the rates of electron transfer reactions in chemistry. wikipedia.org It explains the rate at which an electron can move from an electron donor to an electron acceptor. wikipedia.org The theory is particularly relevant for outer-sphere electron transfer, where the reacting species are weakly coupled and retain their individual structures. wikipedia.org The rate constant (k) for the reaction is expressed in a formula that depends on the Gibbs free energy of reaction (ΔG°) and a crucial parameter known as the reorganization energy (λ). libretexts.org

The reorganization energy (λ) is the energy required to change the structure of the reactants and the surrounding solvent molecules from their equilibrium geometry before the electron transfer to the equilibrium geometry they would have after the electron transfer, without the transfer actually occurring. wikipedia.orglibretexts.org According to the classical Marcus expression for the activation energy (ΔG*):

ΔG* = (λ + ΔG°')² / 4λ libretexts.org

This equation reveals a parabolic relationship between the reaction rate and the driving force (-ΔG°). libretexts.org A key prediction is the "inverted region," where the reaction rate decreases as the driving force becomes very large (when -ΔG° > λ). libretexts.org

In the photophysical modeling of this compound derivatives, particularly in the context of TADF, the Marcus theory is adapted to describe the rates of intersystem crossing (ISC) and reverse intersystem crossing (rISC). The rISC process, which involves a transition from a triplet excited state (T₁) to a singlet excited state (S₁), is a type of electron transfer. Theoretical studies on emitters using a 2,7-disubstituted-9,9-dimethylacridine donor have employed the Marcus-Hush formalism to estimate the rISC rate (k_RISC). researchgate.net This approach allows researchers to calculate the rate of this critical step in the TADF mechanism, which ultimately governs the efficiency of harvesting triplet excitons for light emission. researchgate.net

The emission decay of fluorescent molecules is often analyzed using kinetic models to understand the underlying photophysical processes. A conventional three-state model, involving the ground state (S₀), the first excited singlet state (S₁), and the first excited triplet state (T₁), is frequently sufficient. However, for certain complex molecular systems, this model fails to capture the observed emission behavior.

In studies of blue TADF emitters based on a donor-weak donor scaffold, where 9,9-dimethylacridane (DMAc) acts as the strong donor, some materials exhibit emission decays with three distinct exponential components when measured in the solid state. frontiersin.orgfrontiersin.org This observation cannot be explained by the conventional three-state kinetic analysis. frontiersin.org

To account for this complexity, a novel four-state kinetic analysis has been employed. frontiersin.orgfrontiersin.org This expanded model introduces an additional state, such as a higher-lying triplet state (Tₙ), into the kinetic scheme. frontiersin.org The analysis of the rate constants governing the transitions between these four states can successfully explain the three-component decay profiles observed experimentally. frontiersin.org This more sophisticated kinetic analysis is necessary to fully understand the intricate photophysical pathways, including processes like electron back-donation in the excited state, which are critical for achieving efficient TADF in these advanced materials. frontiersin.orgfrontiersin.org The application of a four-state model provides a more accurate description of the emission mechanism and is a valuable tool for interpreting the complex dynamics in solid-state DMAc-based emitters. frontiersin.org

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry (CV) and Redox Potentials

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species. jh.edu In a typical CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. jh.edu The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.

For acridine (B1665455) derivatives, CV studies reveal that the redox potentials are highly sensitive to the nature and position of substituents on the tricyclic ring system. nih.govacs.orgnih.gov Generally, acridine derivatives undergo oxidation and reduction processes involving the π-conjugated system. The oxidation process typically involves the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), while reduction involves the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO).

The presence of electron-donating groups, such as the methyl groups in 2,7-dimethylacridine, is known to facilitate oxidation by increasing the electron density of the aromatic system. This effect raises the energy of the HOMO, thereby lowering the potential required to remove an electron. Conversely, electron-withdrawing groups make the molecule more difficult to oxidize. Studies on various substituted acridines have established a clear correlation between the electronic properties of the substituents and the measured redox potentials. nih.govnih.gov For instance, in a series of 9-anilinoacridines, electron-donating substituents on the aniline (B41778) ring were found to lower the oxidation potential. nih.gov While substituents on the acridine ring itself were noted to have a less pronounced effect in that specific series, the general principle of substituent effects on the acridine core's redox potential remains valid. nih.gov

The table below presents the electrochemical data for compounds structurally related to this compound, illustrating the influence of substituents on redox properties.

| Compound | Onset Oxidation Potential (E_ox, onset) vs. Fc/Fc⁺ (V) | Onset Reduction Potential (E_red, onset) vs. Fc/Fc⁺ (V) | Solvent/Electrolyte | Source |

|---|---|---|---|---|

| Polymer from 2,7-dibromo-DMAC-TRZ¹ | 0.86 | -1.52 | Dichloromethane / 0.2 M THAP | mdpi.com |

| DMAC-TRZ² | - | - | Dichloromethane / 0.2 M THAP | mdpi.com |

| Donor-Acceptor Compound with Dimethyldihydroacridine³ | 0.18 | -1.89 | Dichloromethane / 0.1 M Bu₄NPF₆ | rsc.org |

| Donor-Acceptor Compound with Dimethyldihydroacridine⁴ | 0.23 | -2.07 | Dichloromethane / 0.1 M Bu₄NPF₆ | rsc.org |

¹ p-TPS-DMAC-TRZ: A polymer containing a 2,7-dibromo-9,9-dimethylacridine derivative. ² DMAC-TRZ: 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine. ³ Compound 1 in the source, a DAD compound with dimethyldihydroacridine donors. ⁴ Compound 2 in the source, a DAD compound with sterically hindered dimethyldihydroacridine donors.

Determination of Ionization Potentials and Electron Affinities

The ionization potential (IP), the energy required to remove an electron from a molecule, and the electron affinity (EA), the energy released when an electron is added, are crucial parameters for characterizing materials for electronic applications. researchgate.netpurdue.edunih.gov These values can be estimated from the onset oxidation (E_ox, onset) and onset reduction (E_red, onset) potentials obtained from cyclic voltammetry measurements.

The IP and EA are typically calculated using empirical formulas that relate the measured potentials to the energy levels of a known standard, commonly the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The energy level of the Fc/Fc⁺ couple is assumed to be -5.1 eV relative to the vacuum level. rsc.orgresearchgate.net

The equations are as follows:

IP (eV) = E_ox, onset (vs Fc/Fc⁺) + 5.1 rsc.orgresearchgate.net

EA (eV) = E_red, onset (vs Fc/Fc⁺) + 5.1 researchgate.net

The electron-donating nature of the methyl groups at the 2 and 7 positions in this compound is expected to result in a relatively low ionization potential compared to unsubstituted acridine. This is because these groups raise the HOMO energy level, making it easier to remove an electron. The ionization potentials for several related acridine derivatives have been determined using this method.

| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Method | Source |

|---|---|---|---|---|

| Polymer from 2,7-dibromo-DMAC-TRZ¹ | 5.14 | 2.76 | CV | mdpi.comresearchgate.net |

| Acridan-carbazole derivative² | 5.27 | - | CV | mdpi.com |

| DAD compound with dimethyldihydroacridine³ | 5.28 | 2.84 | CV | rsc.org |

| DAD compound with dimethyldihydroacridine⁴ | 5.33 | 2.59 | CV | rsc.org |

| Tetra-/Triphenylethenyl substituted 9,9-dimethylacridine derivatives | 5.43 - 5.81 | - | CV | mdpi.com |

| Derivatives of 2,7-di-tert-butyl-9,9-dimethylacridan | 5.75 - 5.89 | - | Solid-state measurement | researchgate.net |

¹ Calculated from HOMO/LUMO values provided in the source which were derived from CV. ² Compound containing a 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor unit. ³ Compound 1 in the source. ⁴ Compound 2 in the source.

Electrochemical Band Gap Analysis

The electrochemical band gap (E_g^el) is a key parameter that reflects the energy difference between the HOMO and LUMO levels of a molecule. It can be directly calculated from the ionization potential and electron affinity values derived from electrochemical measurements:

E_g^el = IP - EA

Alternatively, it can be estimated from the difference between the onset oxidation and reduction potentials:

E_g^el = E_ox, onset - E_red, onset

This electrochemical band gap is a crucial indicator of the energy required to create an electron-hole pair and is often compared with the optical band gap obtained from UV-vis absorption spectroscopy. mdpi.com Differences between the electrochemical and optical band gaps can be attributed to factors such as exciton (B1674681) binding energy. chemmethod.com

For polymers derived from This compound-3,6-diamine (B1665462), the electrochemical band gap was found to be in the range of 1.36–2.94 eV, demonstrating that the final polymer structure significantly influences this property. researchgate.net A polymer incorporating a 2,7-dibromo-9,9-dimethylacridine derivative was reported to have an electrochemical band gap of 2.38 eV. mdpi.comresearchgate.net

| Compound/Material | Electrochemical Band Gap (E_g^el) (eV) | Source |

|---|---|---|

| Polyimides from this compound-3,6-diamine | 1.36 - 2.94 | researchgate.net |

| Polymer from 2,7-dibromo-DMAC-TRZ¹ | 2.38 | mdpi.comresearchgate.net |

| DAD compound with dimethyldihydroacridine² | 2.44 | rsc.org |

| DAD compound with dimethyldihydroacridine³ | 2.74 | rsc.org |

¹ p-TPS-DMAC-TRZ ² Compound 1 in the source. ³ Compound 2 in the source.

Correlation between Electrochemical and Electronic Properties

A strong correlation exists between the electrochemical behavior of acridine derivatives and their underlying electronic properties. The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—directly modulates the energy levels of the HOMO and LUMO, which in turn dictates the redox potentials and the electrochemical band gap.

For substituted nitroaromatic compounds, a linear correlation is often observed between the reduction potential and the Hammett substituent constant (σ), which quantifies the electronic effect of a substituent. nih.gov In the case of this compound, the two methyl groups are electron-donating. This donation of electron density raises the energy of the HOMO, making the molecule easier to oxidize (i.e., it has a lower oxidation potential and a lower ionization potential). This effect has been documented for various classes of acridine derivatives. nih.govnih.gov

Studies on quinoxaline (B1680401) derivatives have also demonstrated a linear correlation between the reduction potential and the electron affinity, confirming that for a series of related compounds, the electrochemical reduction mechanism is consistent and predictable based on electronic structure. abechem.com This principle applies broadly to conjugated heterocyclic systems, including acridines, providing a framework for designing molecules with tailored electrochemical properties for specific applications in organic electronics.

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of 2,7-Dimethylacridine Reactions

The inherent electronic properties of the acridine (B1665455) ring system, characterized by an electron-deficient pyridine-like nitrogen atom, govern its reactivity. This allows this compound and its derivatives to engage in several fundamental organic reactions.

The acridine nucleus is susceptible to nucleophilic attack, primarily due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which lowers the electron density of the aromatic system. Nucleophilic aromatic substitution (SNAr) on the acridine ring typically proceeds via a two-step addition-elimination mechanism.

In the first, rate-determining step, the nucleophile attacks an electron-deficient carbon atom of the ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com

While this compound itself does not undergo condensation reactions to form Schiff bases, its amino-substituted derivatives are key precursors for such transformations. A prominent example is 3,6-diamino-2,7-dimethylacridine (more commonly known as the dye Acridine Yellow), which possesses two primary amino groups capable of reacting with carbonyl compounds.

The formation of a Schiff base (or imine) is a reversible, acid-catalyzed reaction involving the nucleophilic addition of a primary amine to an aldehyde or ketone. nih.govnih.gov The mechanism proceeds in two main stages:

Nucleophilic Addition: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. nih.gov

Dehydration: The carbinolamine is then protonated under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product with a characteristic C=N double bond. nih.gov

For a precursor like 3,6-diamino-2,7-dimethylacridine, reaction with two equivalents of an aldehyde or ketone would result in the formation of a di-imine, where both amino groups have been converted to azomethine linkages. This reaction is fundamental in synthesizing complex ligands for coordination chemistry and materials with specific electronic properties. nih.govresearchgate.net

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. dtic.mil Their synthesis typically involves the polycondensation reaction between an aromatic diamine and an aromatic dianhydride. researchgate.netdtic.mil

Amino-substituted derivatives of this compound, such as 3,6-diamino-2,7-dimethylacridine, can serve as the diamine monomer in such polymerization reactions. The most common synthetic route is a two-step process: dtic.mil

Poly(amic acid) Formation: The diamine and dianhydride are reacted at ambient temperature in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). The nucleophilic attack of the amino group on the carbonyl carbon of the anhydride (B1165640) ring leads to its opening and the formation of a soluble, high-molecular-weight poly(amic acid) precursor. mdpi.com

Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration, which can be achieved either by thermal treatment at high temperatures (200-300 °C) or by chemical methods using a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at lower temperatures. mdpi.com

The incorporation of the rigid and planar this compound moiety into the polyimide backbone would be expected to influence the polymer's properties, potentially enhancing its thermal stability and imparting specific optical or electronic characteristics.

Oxidation Reactions and Catalysis

The this compound framework can be subjected to oxidation, leading to the cleavage of its ring system. The kinetics and mechanisms of these reactions have been studied, particularly with strong oxidizing agents.

The oxidation of this compound derivatives has been investigated using Chloramine-T (CAT), a source of electrophilic chlorine. A detailed kinetic study on the oxidation of Acridine Yellow (3,6-diamino-2,7-dimethylacridine hydrochloride) in an acidic medium reveals a complex mechanism. researchgate.netresearchgate.net

In acidic solutions, Chloramine-T exists in equilibrium with several active oxidizing species, including p-toluenesulfonamide (B41071) (TsNHCl), dichloramine-T (TsNCl₂), and hypochlorous acid (HOCl). patsnap.comsapub.org The study of Acridine Yellow oxidation indicates that the reaction follows pseudo-first-order kinetics with respect to the acridine substrate. researchgate.net The uncatalyzed reaction shows a fractional order dependence on both [CAT] and [H⁺]. researchgate.net

Key mechanistic findings from the study include:

Catalysis: The reaction is catalyzed by Mn(II) ions, exhibiting first-order kinetics with respect to the catalyst concentration. researchgate.net The proposed catalytic cycle involves the oxidation of Mn(II) to Mn(III) by CAT, followed by the formation of a complex between Mn(III) and the acridine dye, which is then more readily oxidized. researchgate.net

Inhibition: The addition of p-toluenesulfonamide (PTS), the reduction product of CAT, retards the reaction rate. This suggests that the active oxidizing species is formed in a pre-equilibrium step and that PTS shifts this equilibrium away from the active species. researchgate.net

Reactive Species: The kinetic data, including the retardation by PTS and the lack of an ionic strength effect, suggest that a neutral species, likely HOCl, is the primary oxidizing agent in the rate-determining step. researchgate.net

Stoichiometry and Products: The reaction proceeds with a complex stoichiometry, and the major oxidation product identified is 7-aminoquinoline-2,3-dicarboxylic acid, indicating the cleavage of the central acridine ring. researchgate.net

The proposed mechanism involves the formation of a complex between the acridine substrate and the oxidant (HOCl), which then decomposes in the rate-determining step. researchgate.net

| Parameter | Reaction Order (Uncatalyzed) | Reaction Order (Mn(II) Catalyzed) | Effect |

|---|---|---|---|

| [Acridine Yellow] | Pseudo-first | Pseudo-first | Rate increases with concentration |

| [Chloramine-T] | Fractional | - | Rate increases with concentration |

| [H⁺] | Fractional | - | Rate increases with acidity |

| [Mn(II)] | - | First | Catalyzes the reaction |

| [p-Toluenesulfonamide] | - | - | Retards the reaction rate |

| Ionic Strength | - | - | No significant effect |

This compound is involved in photocatalytic reactions both in its synthesis and in the photosensitizing activities of its derivatives.

The photochemical synthesis of this compound from di(p-tolyl)amine and bromoform (B151600) has been studied by microsecond impulse photolysis. researchgate.net The proposed mechanism for this formation is a radical-based pathway. It is suggested that the primary route involves the recombination of primary alkyl radicals at the nitrogen atom of the amine's cation radical or the neutral amine radical, which is formed upon photoexcitation. researchgate.net

Furthermore, derivatives such as Acridine Yellow can act as photosensitizers. The mechanism of light- and oxygen-dependent cell inactivation by acridine dyes involves the generation of reactive oxygen species (ROS). nih.gov Upon illumination, the dye in its excited state can transfer energy or electrons to molecular oxygen, leading to the formation of superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). These highly reactive species are responsible for the observed phototoxicity. nih.gov This process demonstrates the role of the this compound framework as a scaffold for photosensitizers in photocatalytic oxidation reactions.

Chemiluminescence Mechanisms of this compound Derivatives

The chemiluminescence of this compound derivatives, particularly acridinium (B8443388) esters, is a process of significant interest in various analytical and biomedical applications due to its high sensitivity and efficiency. The light-emitting reaction is initiated by the reaction of the acridinium ester with an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. This process proceeds through a series of key intermediates, ultimately leading to the formation of an electronically excited product that releases energy in the form of light upon relaxation to its ground state.

Dioxetanone Intermediates in Chemiluminescent Pathways

The central feature of the chemiluminescent pathway of this compound derivatives is the formation of a high-energy, unstable four-membered ring intermediate known as a dioxetanone. The reaction is initiated by the nucleophilic attack of a hydroperoxide anion (OOH⁻) at the C9 carbon of the acridinium ring. This is followed by an intramolecular cyclization that displaces the leaving group (often a substituted phenol) and forms the highly strained dioxetanone intermediate.

Influence of Substituents on Chemiluminescence Efficiency

The efficiency of the chemiluminescence in acridinium derivatives is profoundly influenced by the nature and position of substituents on the acridine ring. For this compound derivatives, the methyl groups at the 2 and 7 positions play a crucial role in enhancing the light output. These electron-donating groups increase the electron density of the acridine ring system, which facilitates the chemiluminescent reaction.

Research has demonstrated that the introduction of methyl groups at the 2,7-positions on the acridine moiety is effective in increasing the chemiluminescence intensities, particularly at alkaline pH levels such as 9 and 10. semanticscholar.org This effect is attributed to the electronic properties of the methyl groups, which can influence the stability of the intermediates and the energy of the excited state. The introduction of methyl groups at the 2-, 2,7-, and 2,3,6,7-positions on the acridine moiety has been shown to shift the optimal pH for strong chemiluminescence from neutral to more alkaline conditions. semanticscholar.org

The following table provides a summary of the relative chemiluminescence intensities of a this compound derivative compared to its counterparts with different substitution patterns on the acridine ring, all bearing a 4-(ethoxycarbonyl)phenyl ester group. The data illustrates the impact of methyl substitution on the light-emitting properties at various pH levels.

| Acridine Ring Substitution | Relative Light Unit (RLU) at pH 7 | Relative Light Unit (RLU) at pH 8 | Relative Light Unit (RLU) at pH 9 | Relative Light Unit (RLU) at pH 10 |

|---|---|---|---|---|

| 2-Methyl | 1.0 | 0.8 | 0.5 | 0.2 |

| 2,7-Dimethyl | 0.9 | 1.2 | 1.5 | 1.1 |

| 2,3,6,7-Tetramethyl | 0.7 | 1.0 | 1.3 | 1.6 |

This table presents a simplified representation of the relative chemiluminescence intensities based on data from scientific literature. The values are normalized to the intensity of the 2-methyl derivative at pH 7 for comparative purposes. semanticscholar.org

Molecular Interactions and Biological Significance Research Focus

Nucleic Acid Interactions

The planar, aromatic structure of 2,7-Dimethylacridine facilitates its close association with nucleic acids, leading to several key interactions that are a major focus of research.

DNA Intercalation Mechanisms

The primary mechanism by which this compound interacts with DNA is through intercalation. This process involves the insertion of the flat acridine (B1665455) ring system between the base pairs of the DNA double helix. This interaction is non-covalent and is primarily driven by stabilizing forces.

The key molecular forces contributing to the stability of the this compound-DNA complex are:

π-π Stacking: The aromatic π-orbitals of the acridine ring overlap with the π-orbitals of the DNA base pairs above and below it.

Hydrophobic Effects: The insertion of the hydrophobic acridine molecule into the core of the DNA helix is entropically favorable.

This intercalation causes a conformational change in the DNA structure, typically resulting in an unwinding of the helix and an increase in the distance between adjacent base pairs to accommodate the intercalating molecule. While specific thermodynamic and kinetic data for this compound are not extensively detailed in the literature, the behavior of similar simple intercalators is often driven by entropy.

DNA Alkylation and Crosslinking Activity

DNA alkylation and crosslinking are mechanisms of DNA damage involving the formation of covalent bonds. Alkylating agents add alkyl groups to DNA bases, while crosslinking agents create linkages between DNA strands (interstrand) or within the same strand (intrastrand). These actions are distinct from the non-covalent process of intercalation.

Based on the available scientific literature, this compound is primarily recognized as a DNA intercalator. There is no significant evidence to suggest that it possesses inherent DNA alkylating or crosslinking activity under normal physiological conditions. Its mode of interaction is defined by its physical insertion into the DNA helix rather than covalent bond formation.

DNA Hybridization Detection Methodologies

The fluorescent properties of acridine derivatives make them potential tools in methodologies for detecting DNA hybridization. DNA hybridization is the process where two single-stranded DNA molecules with complementary sequences bind to form a double-stranded molecule.

The principle behind using an intercalating dye like this compound for this purpose is based on changes in its fluorescence upon binding to DNA.

Low Fluorescence in Solution: In an aqueous solution, the dye exists in a free state and typically exhibits a baseline level of fluorescence.

Enhanced Fluorescence upon Intercalation: When double-stranded DNA is formed through hybridization, the dye intercalates into the helix. This new environment protects the dye from quenching by water molecules and restricts its rotational freedom, leading to a significant increase in its fluorescence quantum yield.

Detection: The increase in fluorescence intensity can be measured and is directly proportional to the amount of double-stranded DNA formed, thus indicating a successful hybridization event.

While this method is well-established for various intercalating dyes, specific protocols detailing the use of this compound for this application are not widely documented.

Mutagenicity Studies (Ames Test)

The Ames test is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. The test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. A substance is considered mutagenic if it causes a significant, dose-dependent increase in the number of revertant colonies that regain the ability to synthesize histidine.

Acridine compounds are classic examples of frameshift mutagens. They function by intercalating into the DNA, which can cause the DNA polymerase to slip during replication, leading to the insertion or deletion of a single base pair. This shift in the reading frame often results in a non-functional protein.

Specific Ames test results for this compound are not extensively reported in publicly available databases. However, the parent compound, acridine, is a known frameshift mutagen in Salmonella strains such as TA98 and TA1537. It is plausible that this compound would exhibit similar mutagenic properties due to its structural similarity and intercalating ability.

Table 1: Principles of the Ames Test for Mutagenicity

| Step | Description | Purpose |

|---|---|---|

| 1. Exposure | Histidine-dependent Salmonella typhimurium strains are exposed to the test compound (e.g., this compound) with and without a metabolic activation system (S9 mix). | To see if the compound or its metabolites can cause mutations. |

| 2. Incubation | The treated bacteria are plated on a medium with a minimal amount of histidine. | To allow for initial cell divisions and the expression of any mutations. |

| 3. Selection | The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow into visible colonies. | To select for and count the revertant (mutated) bacteria. |

| 4. Analysis | The number of revertant colonies on the test plates is compared to the number on the negative (solvent) control plates. | A significant increase (typically ≥2-fold over control) indicates mutagenic potential. |

Protein-Ligand and Protein-Protein Interactions

Beyond nucleic acids, this compound can also interact with proteins, which can influence its distribution and availability in biological systems.

Drug-Protein Interaction Studies

The binding of small molecules to plasma proteins, particularly serum albumin, is a critical factor in their pharmacokinetics. Human Serum Albumin (HSA) is the most abundant protein in human blood plasma and has multiple binding sites for a wide variety of compounds.

Studies on other acridine derivatives have shown that they can bind to HSA, and this interaction is often governed by hydrophobic forces. The binding affinity is frequently correlated with the lipophilicity of the acridine derivative. The presence of the two methyl groups in this compound increases its lipophilicity compared to the parent acridine molecule, suggesting it would likely bind to serum albumin.

The primary forces involved in the binding of acridine derivatives to albumin include:

Hydrophobic Interactions: The non-polar regions of the drug molecule interact with hydrophobic pockets within the protein.

Electrostatic Interactions: If the molecule is charged, it can interact with charged residues on the protein surface.

Hydrogen Bonding: Potential for hydrogen bond formation between the drug and amino acid residues.

Fluorescence quenching is a common technique used to study these interactions. The intrinsic fluorescence of tryptophan residues in albumin can be quenched upon the binding of a ligand, and the extent of this quenching can be used to calculate binding constants and the number of binding sites.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Acridine |

| Human Serum Albumin (HSA) |

Enzyme Inhibition Studies (e.g., Topoisomerase)

Acridine derivatives are a well-established class of compounds known for their ability to interact with DNA and inhibit the function of topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes like replication and transcription. These enzymes act by creating transient breaks in the DNA backbone to allow for the passage of DNA strands, thereby relieving supercoiling. The planar structure of the acridine ring system allows these molecules to intercalate between DNA base pairs, distorting the double helix and stabilizing the topoisomerase-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately triggering cell death. This mechanism of action is the basis for the use of several acridine derivatives as anticancer agents.

It is important to note that substitutions on the acridine ring can significantly influence the compound's DNA binding affinity and topoisomerase inhibitory activity. The position and nature of these substituents can affect the electronic properties and steric hindrance of the molecule, thereby modulating its interaction with the DNA-topoisomerase complex. Therefore, while general trends for acridine derivatives suggest that this compound could possess topoisomerase inhibitory properties, specific experimental data, including IC50 values from topoisomerase inhibition assays and cytotoxicity against various cancer cell lines, would be necessary to confirm and quantify this activity.

Molecular Docking and Computational Interaction Models

Molecular docking and computational modeling are powerful tools used to predict and analyze the binding interactions between a small molecule (ligand) and a biological macromolecule, such as an enzyme or DNA. unipd.itmdpi.com In the context of acridine derivatives and their role as topoisomerase inhibitors, these computational methods can provide valuable insights into the specific binding modes and the key molecular interactions that stabilize the drug-target complex. unipd.itmdpi.com